

Physical and chemical properties of N-Cbz-3,3-dimethyl-4-piperidone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate*

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Technical Guide: N-Cbz-3,3-dimethyl-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Cbz-3,3-dimethyl-4-piperidone, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from the well-characterized parent compound, N-Cbz-4-piperidone, to provide a contextual understanding of its expected properties and reactivity. The document covers molecular structure, physicochemical properties, and general synthetic and reactivity profiles.

Introduction

N-Cbz-3,3-dimethyl-4-piperidone, also known by its IUPAC name **benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate**, is a heterocyclic compound featuring a piperidone core. The nitrogen atom is protected by a carbobenzyloxy (Cbz) group, a common protecting group in peptide synthesis and medicinal chemistry, which allows for selective modifications at other positions of the molecule. The presence of the gem-dimethyl group at the C3 position is

anticipated to influence the compound's conformation and reactivity compared to its non-methylated counterpart, N-Cbz-4-piperidone. Piperidone derivatives are significant scaffolds in the development of various therapeutic agents.

Molecular Structure and Identification

The structural and identifying information for N-Cbz-3,3-dimethyl-4-piperidone is presented below.

Identifier	Data
IUPAC Name	Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Synonyms	1-Cbz-3,3-dimethyl-4-oxo-piperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester[1]
CAS Number	473838-66-3[1]
Molecular Formula	C ₁₅ H ₁₉ NO ₃ [1]
Molecular Weight	261.32 g/mol [2]
Canonical SMILES	<chem>CC1(C(=O)CCN(C1)C(=O)OCC2=CC=CC=C2)C</chem>
InChI Key	(Unavailable from search results)

Physicochemical Properties

Specific, experimentally determined physicochemical data for N-Cbz-3,3-dimethyl-4-piperidone are not widely available in the cited literature. However, for comparative purposes, the properties of the parent compound, N-Cbz-4-piperidone, are well-documented and provided in the table below. The introduction of the gem-dimethyl group is expected to increase the lipophilicity and may influence the melting and boiling points.

Table 3.1: Physicochemical Properties of N-Cbz-4-piperidone

Property	Value	Reference
Appearance	White to pale yellow solid or colorless oil	[3][4]
Melting Point	38-41 °C	[3]
Boiling Point	114-140 °C at 0.25 mmHg	[3]
Density	1.172 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.542	[3]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3] Slightly soluble in acetonitrile. [5]	[3][5]
pKa (Predicted)	-1.63 ± 0.20	[3]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cbz-3,3-dimethyl-4-piperidone could not be retrieved from the available search results. The following tables present the known spectral data for the analogous compound, N-Cbz-4-piperidone, to serve as a reference.

Table 4.1: ¹H NMR Spectral Data for N-Cbz-4-piperidone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.45-7.29	m	5H	Aromatic (C ₆ H ₅)	CDCl ₃
5.18	s	2H	-CH ₂ -Ph	CDCl ₃
3.80	t, J = 5.9 Hz	4H	-CH ₂ -N-CH ₂ -	CDCl ₃
2.46	br s	4H	-CH ₂ -C(O)-CH ₂ -	CDCl ₃
Source:[3]				

Table 4.2: ^{13}C NMR Spectral Data for N-Cbz-4-piperidone

Chemical Shift (δ) ppm	Assignment	Solvent
207.1	C=O	CDCl_3
155.1	N-C(O)O	CDCl_3
136.3	Aromatic (ipso-C)	CDCl_3
128.6	Aromatic	CDCl_3
128.2	Aromatic	CDCl_3
128.0	Aromatic	CDCl_3
67.6	-CH ₂ -Ph	CDCl_3
43.1	-CH ₂ -N-CH ₂ -	CDCl_3
41.0	-CH ₂ -C(O)-CH ₂ -	CDCl_3
Source:[3]		

Table 4.3: IR and Mass Spectral Data for N-Cbz-4-piperidone

Technique	Data
IR (neat, cm^{-1})	2964, 1698, 1429, 1229[3]
Mass Spec. (m/z)	233 (M+), 91 (100%)[3]
HRMS (calcd.)	233.1052[3]
HRMS (found)	233.1055[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-Cbz-3,3-dimethyl-4-piperidone was not found in the search results. However, a general and widely used method for the N-Cbz protection of piperidones involves the reaction of the corresponding piperidone hydrochloride with benzyl chloroformate in the presence of a base. A representative protocol for the synthesis

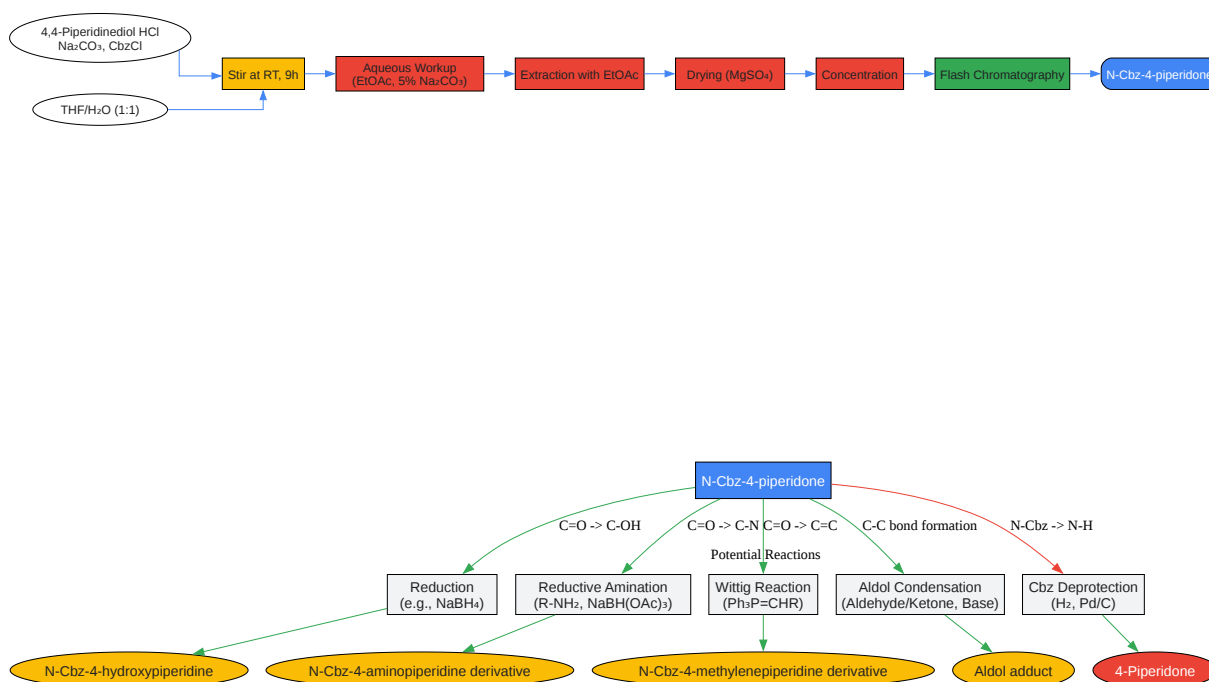
of the parent compound, N-Cbz-4-piperidone, is provided below. This protocol could likely be adapted for the synthesis of the 3,3-dimethyl derivative.

Synthesis of N-Cbz-4-piperidone from 4,4-piperidinediol hydrochloride[3]

- Reagents and Equipment:
 - 4,4-Piperidinediol hydrochloride
 - Tetrahydrofuran (THF)
 - Water (H₂O)
 - Sodium carbonate (Na₂CO₃)
 - Benzyl chloroformate (CbzCl)
 - Ethyl acetate (AcOEt)
 - Magnesium sulfate (MgSO₄)
 - Standard laboratory glassware
 - Stirring apparatus
 - Rotary evaporator
 - Flash column chromatography system
- Procedure:
 - To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and H₂O (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.
 - The mixture is stirred at room temperature for 9 hours.
 - The reaction mixture is then diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.

- The aqueous layer is separated and extracted with ethyl acetate.
- The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
- The resulting residue is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient from 1/3 to 1/2) to yield N-Cbz-4-piperidone as a colorless oil.

Below is a generalized workflow for this synthesis.



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